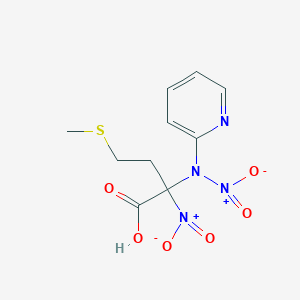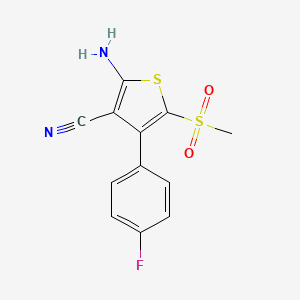
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H14O2 This compound features a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 1-naphthol to yield 4-hydroxy-5,6,7,8-tetrahydronaphthalene, which is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient conversion and high yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(4-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Reduction: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol.
Substitution: 1-(4-Alkoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The ethanone group may participate in covalent modifications of proteins or nucleic acids, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with the hydroxy group at a different position.
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: Methoxy group instead of hydroxy group.
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)propanone: Propanone group instead of ethanone group.
Uniqueness: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h6-7,14H,2-5H2,1H3 |
InChI-Schlüssel |
XOEPFUNFWIJLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCCCC2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


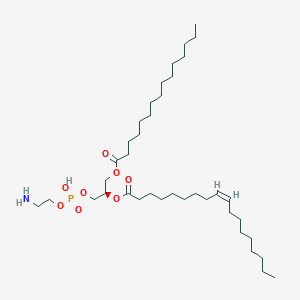
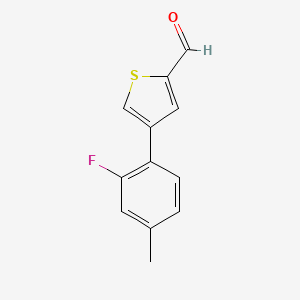
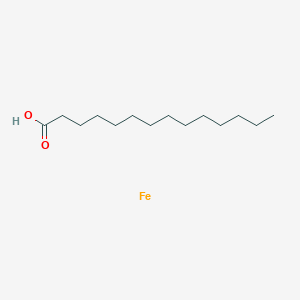
![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)



